molecular formula C10H22O2 B6356204 3-Ethyl-3,7-octanediol CAS No. 2737205-68-2

3-Ethyl-3,7-octanediol

Cat. No.: B6356204
CAS No.: 2737205-68-2
M. Wt: 174.28 g/mol
InChI Key: DBMKXJPRVDOAPK-UHFFFAOYSA-N
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Description

However, structural analogs such as 3,7-dimethyl-1,7-octanediol and 2,7-dimethyl-2,7-octanediol are discussed extensively. This discrepancy suggests either a nomenclature variation (e.g., positional isomerism, substituent differences) or a gap in the available literature. For the purposes of this article, we will focus on structurally related diols based on the evidence provided.

Properties

IUPAC Name

6-ethyloctane-2,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-10(12,5-2)8-6-7-9(3)11/h9,11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKXJPRVDOAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and contextual differences between 3,7-dimethyl-1,7-octanediol and related diols:

Compound Name Molecular Formula Structure Key Applications/Sources Biological/Functional Notes References
3,7-Dimethyl-1,7-octanediol C₁₀H₂₂O₂ Branched diol with methyl groups - Microbial metabolite : Produced by Pseudomonas spp. from citronellal .
- Wine aging : Increases with barrel aging time in Canary pine barrels .
- Cosmetics : Found in aftershave lotions and talcum powders .
- Antimicrobial : Implicated in grapevine defense against Plasmopara viticola .
- Toxicity : Overexposure causes nausea, headaches, and dizziness .
2,7-Dimethyl-2,7-octanediol C₁₀H₂₂O₂ Symmetrical diol with geminal diol groups - Cosmetics : Detected in air fresheners and personal care products .
- Industrial synthesis : Intermediate in organic reactions.
- Volatile Organic Compound (VOC) : Classified as a potential irritant at high concentrations .
(3S,6S)-2,7-Dimethyl-3,6-octanediol C₁₀H₂₂O₂ Stereospecific diol with defined chiral centers - Chemical synthesis : Used in chiral resolution and asymmetric catalysis.
- Pharmaceuticals : Potential precursor for bioactive molecules.
- Stereochemical relevance : Defined stereocenters influence interactions in enzymatic systems .

Key Comparative Insights :

Structural Variations :

  • 3,7-Dimethyl-1,7-octanediol has a branched chain with hydroxyl groups at positions 1 and 7, while 2,7-dimethyl-2,7-octanediol features geminal diol groups (both hydroxyls on C2 and C7). The stereospecific (3S,6S)-2,7-dimethyl-3,6-octanediol highlights the role of chirality in biochemical interactions .

Applications: 3,7-Dimethyl-1,7-octanediol is notable in microbial metabolism and wine chemistry, whereas 2,7-dimethyl-2,7-octanediol is more prevalent in consumer products .

Toxicity and Safety :

  • Both 3,7-dimethyl-1,7-octanediol and 2,7-dimethyl-2,7-octanediol exhibit low to moderate toxicity, with symptoms like nausea and dizziness reported at high exposures .

Biological Relevance :

  • 3,7-Dimethyl-1,7-octanediol plays a role in plant defense mechanisms, particularly in grapevines under pathogen stress , while its stereospecific analog (3S,6S)-2,7-dimethyl-3,6-octanediol may have underexplored pharmacological applications .

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